

proficiency testing for avoparcin residue analysis in food matrices

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Compound of Interest

Compound Name: Avoparcin

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Proficiency in Avoparcin Residue Analysis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of **avoparcin** residues in food matrices are critical for ensuring food safety and regulatory compliance. This guide provides an objective comparison of analytical methods for **avoparcin** residue analysis, supported by experimental data, to assist researchers and laboratory professionals in selecting the most appropriate methodology for their needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method for **avoparcin** residue analysis is often a trade-off between sensitivity, selectivity, and sample throughput. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Amperometric Detection (AMD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques. The following table summarizes the performance of these methods in various food matrices.

Analytical Method	Matrix	Sample Preparation	Recovery (%)	Limit of Detection (LOD) / Limit of Quantification (LOQ)	Reference
HPLC-UV/AMD	Chicken Muscle	Homogenization with methanol-sulfuric acid, centrifugation, solid-phase extraction (SPE)	73.1 - 88.1	LOD: 0.5 µg/g (UV), 0.2 µg/g (AMD)	[1]
LC-ESI-MS/MS	Animal Tissues (Beef, Chicken Muscle, Liver) & Milk	Extraction with 5% trifluoroacetic acid, tandem solid-phase extraction (ion-exchange and C18)	> 73.3	Instrumental LOD: 3 ng/mL; Detection capability: 5 ppb (milk), 10 ppb (beef), 25 ppb (chicken muscle and liver)	[2]

Experimental Protocols

HPLC-UV/AMD for Avoparcin in Chicken Muscle[1]

a. Sample Preparation:

- Homogenize chicken muscle with a mixture of methanol and 0.2 mol/L sulfuric acid (6:4).
- Adjust the pH of the homogenate to 4 with 1 mol/L sodium hydroxide and centrifuge.

- Evaporate the supernatant to dryness and dissolve the residue in water.
- Adjust the aqueous layer to pH 4.
- Purify the extract using a Sep-Pak tC18 plus ENV cartridge.
- Wash the cartridge with water and elute the retained substances with 50% methanol.
- Evaporate the eluate to dryness and redissolve the residue in water for HPLC analysis.

b. HPLC Conditions:

- Column: Cosmosil 5C18-AR (4.6 mm x 25 cm)
- Mobile Phase: A gradient formed from A: 2.5% acetic acid, 0.01 mol/L sodium heptane sulfonic acid-acetonitrile (88.5:11.5) (pH 4.0) and B: 2.5% acetic acid-acetonitrile (10:90).
- Detection: UV and Amperometric Detection (AMD) with a glassy-carbon electrode (+900 mV).

LC-ESI-MS/MS for Avoparcin in Animal Tissues and Milk[2]

a. Sample Preparation:

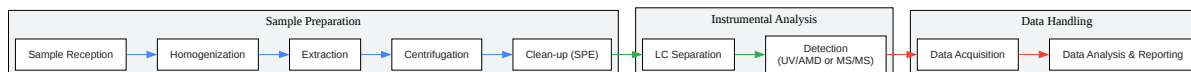
- Extract the sample with 5% trifluoroacetic acid.
- Perform a tandem solid-phase extraction (SPE) clean-up using an ion-exchange (SAX) cartridge followed by an InertSep C18-A cartridge.

b. LC-MS/MS Conditions:

- Ionization: Electrospray Ionization (ESI) in positive mode.
- Data Acquisition: Multiple Reaction Monitoring (MRM) of the transitions for the major components of **avoparcin**, **α-avoparcin** (m/z 637 → 86/113/130) and **β-avoparcin** (m/z 649 → 86/113/130).

Workflow for Avoparcin Residue Analysis

The following diagram illustrates a typical workflow for the analysis of **avoparcin** residues in food matrices, from sample reception to final data analysis.



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Caption: General workflow for **avoparcin** residue analysis in food.

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References

- 1. [Determination of residual avoparcin in chicken muscle by HPLC with ultraviolet and amperometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of avoparcin in animal tissues and milk using LC-ESI-MS/MS and tandem-SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com